Sodium 4-aminobutyrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6610-05-5 |
|---|---|
Molecular Formula |
C4H9NNaO2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
sodium;4-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7); |
InChI Key |
JJSHLLDJXDKNKJ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])CN.[Na+] |
Canonical SMILES |
C(CC(=O)O)CN.[Na] |
Other CAS No. |
6610-05-5 |
Related CAS |
56-12-2 (Parent) |
Origin of Product |
United States |
Foundational Significance of 4 Aminobutyrate As a Ubiquitous Non Proteinogenic Amino Acid
4-Aminobutyric acid (GABA) is a four-carbon non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. nih.govwikipedia.org It is found in a wide range of organisms, from prokaryotes to eukaryotes, including plants and animals. nih.gov In biochemistry, non-proteinogenic amino acids are distinct from the 22 proteinogenic amino acids that are naturally encoded in the genome for protein synthesis. wikipedia.org There are over 140 non-proteinogenic amino acids that occur naturally. wikipedia.org
GABA's basic structure consists of a four-carbon chain with an amino group on the fourth carbon (gamma-carbon) and a carboxyl group. wikipedia.org This structure prevents it from being a building block of proteins. scielo.org.mx Instead, GABA participates in various metabolic and signaling pathways. nih.govfrontiersin.org In plants, for instance, it was first identified in potato tubers over 70 years ago and is now recognized as both a metabolite and a signaling molecule. nih.gov It plays a role in carbon-nitrogen balance by connecting amino acid metabolism with the tricarboxylic acid (TCA) cycle through a pathway known as the GABA shunt. nih.govnih.gov
The synthesis of GABA primarily occurs from the decarboxylation of glutamate (B1630785), a reaction catalyzed by the enzyme glutamate decarboxylase (GAD). wikipedia.orgnih.govscielo.org.mx This process is crucial in both mammalian and plant systems. In plants, GABA can also be synthesized via the polyamine metabolic pathway. nih.gov
Central Role As the Primary Inhibitory Neurotransmitter in Mammalian Central Nervous System Cns Research
In the mature mammalian central nervous system (CNS), GABA is the principal inhibitory neurotransmitter, a role that has been extensively studied since its identification in the brain in the 1950s. wikipedia.orgscielo.org.mxnih.govscielo.org.mx Its main function is to reduce neuronal excitability throughout the nervous system, participating in approximately 40% of the inhibitory synapses in adult vertebrates. wikipedia.orgscielo.org.mxscielo.org.mx This inhibitory action is crucial for maintaining a balance between neuronal excitation and inhibition, which is vital for normal brain function. nih.gov
GABAergic neurons, which produce and release GABA, are distributed throughout various brain regions, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex. scielo.org.mxscielo.org.mx The inhibitory effect of GABA is mediated through its binding to two main types of receptors on the postsynaptic neuron: GABA-A and GABA-B receptors. nih.govscielo.org.mxnih.gov
GABA-A receptors are ionotropic, ligand-gated chloride ion channels. nih.govnih.gov When GABA binds to these receptors, it causes the channels to open, leading to an influx of chloride ions into the neuron. nih.gov This influx hyperpolarizes the cell, making it less likely to fire an action potential. nih.gov
GABA-B receptors are metabotropic G-protein-coupled receptors. nih.govnih.gov Their activation leads to downstream effects that inhibit the activity of adenylate cyclase and voltage-gated calcium channels, ultimately modulating intracellular activity and neurotransmitter release. nih.gov
Interestingly, during early development, GABA can act as an excitatory neurotransmitter. wikipedia.orgnih.gov This is due to a higher intracellular chloride concentration in immature neurons, causing an efflux of chloride ions upon GABA-A receptor activation, which results in depolarization. wikipedia.orgnih.gov
Expanding Perspectives on Physiological Roles Beyond Cns E.g., Immune Response, Plant Physiology
While its role in the CNS is well-established, research has increasingly highlighted the significant physiological functions of GABA in non-neuronal tissues and other organisms. nih.govresearchgate.net
Immune Response
The immune system possesses the components of the GABAergic system, including GABA receptors, transporters, and metabolic enzymes. nih.govnih.govgraphyonline.com Immune cells such as T cells, macrophages, and dendritic cells can synthesize, release, and respond to GABA. nih.govpnas.orgmdpi.com
Key findings on GABA's role in the immune system include:
Modulation of Inflammation: GABA and its receptor agonists can suppress inflammatory immune responses. pnas.orgmdpi.com They have been shown to decrease the production of pro-inflammatory cytokines and promote regulatory immune responses. nih.govnih.govpnas.org
Autoimmune Diseases: Research suggests GABA may play a role in modulating autoimmune diseases like multiple sclerosis, type 1 diabetes, and rheumatoid arthritis. nih.gov
Immune Cell Function: GABA can influence various immune cell functions, including cytokine secretion, cell proliferation, and migration. nih.gov For instance, it can impair the phagocytic activity and chemotaxis of human peripheral monocytes. nih.gov Studies have also shown that GABA signaling is vital for the immune system's response to bacterial infections. brainpost.co
Research Findings on GABA's Role in the Immune System
| Finding | Description | References |
|---|---|---|
| Suppression of Inflammatory Responses | GABA can decrease the production of inflammatory cytokines in macrophages and suppress cytotoxic immune responses. | nih.govnih.govpnas.org |
| Modulation of Autoimmune Diseases | GABA has shown potential in inhibiting autoimmune diseases in several animal models. | nih.govpnas.org |
| Regulation of Immune Cell Functions | GABA affects cytokine secretion, cell proliferation, phagocytosis, and chemotaxis of immune cells. | nih.gov |
| Response to Bacterial Infection | GABA signaling is crucial for macrophage responsiveness to bacterial infections. | brainpost.co |
Plant Physiology
In plants, GABA is a ubiquitous molecule involved in a multitude of physiological processes, from development to stress response. nih.govresearchgate.net
Key functions of GABA in plants include:
Metabolism and Signaling: GABA is a key metabolite that connects carbon and nitrogen metabolism via the GABA shunt, a bypass of the TCA cycle. nih.govnih.gov It also acts as a signaling molecule in various developmental processes. nih.gov
Growth and Development: GABA influences pollen tube elongation, root growth, fruit ripening, and seed germination. nih.govresearchgate.net
Stress Response: Plants accumulate GABA in response to a wide range of biotic and abiotic stresses, such as insect attacks, drought, salt, cold, and heat. nih.govresearchgate.netmdpi.com This accumulation helps to enhance stress tolerance by improving photosynthesis, regulating stomatal opening to reduce water loss, and detoxifying reactive oxygen species (ROS). nih.govmdpi.comwiley.com
Key Functions of GABA in Plant Physiology
| Function | Description | References |
|---|---|---|
| Metabolism | Acts as a bridge between carbon and nitrogen metabolism through the GABA shunt. | nih.govnih.gov |
| Development | Regulates processes like pollen tube growth, root development, and fruit ripening. | nih.govresearchgate.net |
| Abiotic Stress Tolerance | Accumulates in response to drought, salinity, and temperature extremes to protect the plant. | nih.govmdpi.comwiley.com |
| Biotic Stress Response | Enhances resistance to pathogens and insect attacks. | nih.govmdpi.com |
Cellular and Subcellular Mechanisms Pertaining to 4 Aminobutyrate
4-Aminobutyrate Transporters and Cellular Uptake Mechanisms
The uptake of 4-aminobutyrate from the extracellular space is primarily mediated by a group of proteins known as GABA transporters (GATs). nih.gov These transporters are located on the plasma membrane of both neurons and glial cells and are responsible for clearing GABA from the synaptic cleft, thereby terminating its signaling action. oup.comhmdb.canih.gov
The most well-studied of these transporters is GABA transporter 1 (GAT1), also identified as Solute Carrier Family 6 Member 1 (SLC6A1). wikipedia.orggenecards.org GAT1 belongs to the SLC6 family of neurotransmitter transporters that utilize the electrochemical gradients of sodium and chloride ions to drive the transport of their substrates against their concentration gradient. genecards.orgresearchgate.net These transporters are characterized by a structure containing 12 transmembrane domains. wikipedia.orgwikipedia.org GAT1 is prominently expressed in the brain, particularly in the cerebral cortex, basal ganglia, and thalamus, where it is found in both neurons and astrocytes. nih.govnih.gov
Ion Coupling and Stoichiometry: The transport of one molecule of 4-aminobutyrate by GAT1 is coupled to the co-transport of sodium (Na+) and chloride (Cl-) ions. nih.govresearchgate.net For a long time, the accepted stoichiometry was 2 Na+ ions and 1 Cl- ion for every GABA molecule. nih.govnih.gov This coupling allows the transporter to accumulate GABA inside the cell against a significant concentration gradient. nih.gov However, more recent research has challenged this, suggesting a stoichiometry of 3 Na+:1 Cl-:1 GABA. nih.gov This revised stoichiometry has significant implications for understanding the transporter's capacity to regulate GABA levels. nih.gov The energy for this transport process is derived from the sodium gradient maintained by the Na+/K+-ATPase. wikipedia.org
| Ion/Substrate | Previously Accepted Stoichiometry | Revised Stoichiometry |
| Sodium (Na+) | 2 | 3 |
| Chloride (Cl-) | 1 | 1 |
| 4-Aminobutyrate (GABA) | 1 | 1 |
| Net Charge Translocated | +1 | +2 |
Data derived from studies on GAT1 and GAT3 expressed in Xenopus laevis oocytes. nih.gov
Mechanisms of Reuptake and Reverse Transport: The primary function of GAT1 is the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. oup.comnih.gov This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations. oup.com The transport cycle is a complex process involving conformational changes in the transporter protein as it binds and releases the substrate and co-transported ions. uniprot.org Under certain physiological or pathological conditions, such as intense neuronal activity or ischemia, the ion gradients across the membrane can be altered, leading to the reversal of transport. uniprot.orgfrontiersin.org This reverse transport, or efflux, of GABA can contribute to an increase in extracellular GABA levels. uniprot.org
Sodium- and Chloride-Dependent 4-Aminobutyrate Symporters (e.g., GAT1/SLC6A1)
Ion Coupling and Stoichiometry
Subcellular Compartmentation of 4-Aminobutyrate Metabolism
The metabolic pathways for the synthesis and degradation of 4-aminobutyrate are spatially separated within the cell, a phenomenon known as subcellular compartmentation. nih.govtandfonline.comnih.gov This separation allows for precise regulation of GABA levels and its integration with other metabolic pathways. usp.br
The synthesis of 4-aminobutyrate from glutamate (B1630785) is catalyzed by the enzyme glutamate decarboxylase (GAD). researchgate.netmdpi.com Studies have consistently shown that GAD activity is predominantly localized in the cytoplasm. nih.govmdpi.comnih.gov In plants, for example, the conversion of glutamate to GABA by GAD occurs in the cytosol. mdpi.com Similarly, in rat pancreatic islet B-cells, GAD immunoreactivity is found mainly in the extragranular cytoplasm. nih.gov There are two main isoforms of GAD, GAD65 and GAD67, which have different subcellular distributions and regulatory properties, contributing to distinct pools of GABA for metabolic and neurotransmitter purposes. wikipedia.orgchemisgroup.us GAD67 is generally found throughout the cytoplasm, while GAD65 is often associated with nerve terminals. wikipedia.org
The catabolism of 4-aminobutyrate occurs through a two-step process known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle. usp.brnih.govpnas.org The enzymes responsible for this pathway, GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), are primarily located within the mitochondria. usp.brnih.govharvard.edu
GABA transaminase (GABA-T): This enzyme catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. harvard.edu Studies in various organisms, including plants and mammals, have confirmed the mitochondrial localization of GABA-T. usp.brharvard.edumdpi.com
Succinic semialdehyde dehydrogenase (SSADH): SSADH then oxidizes succinic semialdehyde to succinate (B1194679), which can then enter the TCA cycle. pnas.orgmdpi.com Like GABA-T, SSADH is also found within the mitochondrial matrix. nih.govmdpi.comresearchgate.net The localization of these catabolic enzymes within the mitochondria links GABA metabolism directly to cellular energy production. pnas.org
| Enzyme | Subcellular Location | Function |
| Glutamate Decarboxylase (GAD) | Cytosol | Synthesizes 4-aminobutyrate from glutamate. nih.govmdpi.comnih.gov |
| GABA Transaminase (GABA-T) | Mitochondria | Converts 4-aminobutyrate to succinic semialdehyde. usp.brharvard.edu |
| Succinic Semialdehyde Dehydrogenase (SSADH) | Mitochondria | Oxidizes succinic semialdehyde to succinate. nih.govmdpi.com |
This distinct subcellular organization underscores the dual role of 4-aminobutyrate as both a signaling molecule in the cytosol and a metabolic substrate within the mitochondria.
Cytosolic Localization of GAD Activity
Mechanisms of Intracellular 4-Aminobutyrate Homeostasis and Regulation
The maintenance of stable intracellular concentrations of 4-aminobutyrate (GABA) is critical for its function as both a neurotransmitter in the nervous system and a signaling molecule in other tissues. This homeostasis is achieved through a tightly regulated balance of synthesis, degradation, and transport across cellular and subcellular membranes. pnas.orgresearchgate.net The key molecular players in this process include synthetic and catabolic enzymes, as well as plasma membrane and vesicular transporters.
Synthesis of 4-Aminobutyrate:
The primary pathway for GABA synthesis in both mammalian neurons and plants is the decarboxylation of glutamate. frontiersin.orgusp.br This reaction is catalyzed by the enzyme glutamate decarboxylase (GAD), which exists in two main isoforms, GAD65 and GAD67, in mammals. capes.gov.br These isoforms exhibit distinct kinetic properties and subcellular localizations, suggesting different roles in GABA homeostasis. capes.gov.br GAD requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its activity. capes.gov.br
GAD67 is predominantly found as a soluble, cytosolic protein and is largely saturated with its cofactor, making it constitutively active. It is thought to be responsible for the basal, tonic levels of GABA required for metabolic functions and protection against neuronal injury. capes.gov.brnih.gov
GAD65 is often associated with synaptic vesicle membranes and is typically found in an inactive apoenzyme state (not bound to PLP). Its activity is dynamically regulated, and it is believed to synthesize GABA for neurotransmission in a demand-dependent manner. capes.gov.brnih.gov
In plants, GAD activity is stimulated by conditions that lead to a decrease in cytosolic pH, such as stress, and is also regulated by Ca²⁺/Calmodulin. usp.brnih.govmdpi.com An alternative pathway for GABA synthesis, particularly in plants and potentially in other organisms, involves the degradation of polyamines. jneurosci.orgnih.gov
Degradation of 4-Aminobutyrate:
The catabolism of GABA is primarily carried out through the action of GABA transaminase (GABA-T), a mitochondrial enzyme. pnas.orgacs.org GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. pnas.org Succinic semialdehyde is then oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which subsequently enters the tricarboxylic acid (TCA) cycle. jneurosci.org This pathway, known as the GABA shunt, links GABA metabolism directly to cellular energy production. jneurosci.org It is estimated that over 90% of GABA in the mammalian central nervous system is degraded via this pathway. pnas.org
Intracellular and Subcellular Transport:
The movement of GABA across membranes is mediated by specific transporter proteins, which are crucial for terminating synaptic signals, replenishing neurotransmitter stores, and compartmentalizing GABA within the cell. pnas.orgnih.gov
Plasma Membrane GABA Transporters (GATs): These transporters are responsible for the reuptake of GABA from the extracellular space into neurons and glial cells. d-nb.info Four main isoforms have been identified in mammals: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). frontiersin.orgfrontiersin.org GAT-1 is the most prevalent isoform in the brain and is found on both neurons and astrocytes. nih.govd-nb.info These transporters are electrogenic, cotransporting Na⁺ and Cl⁻ ions along with GABA, and their activity is dependent on the membrane potential. frontiersin.orgfrontiersin.org Under certain conditions, such as strong depolarization, these transporters can operate in reverse, leading to non-vesicular GABA release. mdpi.com
Vesicular Inhibitory Amino Acid Transporter (VGAT): Within presynaptic terminals, GABA is loaded from the cytoplasm into synaptic vesicles by the vesicular inhibitory amino acid transporter (VGAT), also known as the vesicular GABA transporter. pnas.orgnih.gov This process is driven by a proton electrochemical gradient (ΔμH⁺) across the vesicle membrane, which is established by a vacuolar-type H⁺-ATPase. pnas.org VGAT functions as a GABA/H⁺ exchanger. pnas.org The kinetics of GABA loading into vesicles are relatively slow, which may have implications for synaptic transmission during periods of high demand. pnas.org
Subcellular Compartmentation and Concentration:
The concentration of GABA varies significantly between different cell types and subcellular compartments. In the mammalian brain, intracellular GABA levels in astrocytes can reach approximately 2.32 mM. frontiersin.org The transmembrane gradient is substantial, with extracellular concentrations being much lower, for example, around 0.8 µM in the hippocampus. mdpi.com Within GABAergic neurons, GABA is highly concentrated in synaptic vesicles. pnas.org The resting pH of GABAergic synaptic vesicles is notably higher (around 6.4) than that of glutamatergic vesicles (around 5.8). pnas.org In plants, GABA can be stored in the vacuole, and transport across the tonoplast is an important aspect of its homeostasis. nih.govnih.gov
Research Findings on Homeostatic Mechanisms:
| Parameter | Finding | Organism/System |
| Synthesis | GAD65 apoenzyme is converted to active holoenzyme much faster than GAD67. capes.gov.br | Mammalian |
| ATP inhibits the activation of GAD65 but has little effect on GAD67. capes.gov.br | Mammalian | |
| GAD activity is stimulated by decreased cytosolic pH and Ca²⁺/Calmodulin. usp.brnih.gov | Plant | |
| Degradation | GABA-T is a mitochondrial enzyme linking GABA catabolism to the TCA cycle. pnas.org | Mammalian |
| Transport | GAT-1 has a low micromolar affinity for GABA (K_m of 3.1–10.6 μM). frontiersin.org | Rat |
| VGAT operates as a GABA/H⁺ exchanger. pnas.org | Mammalian Neuron | |
| The time constant for GABA loading into synaptic vesicles is >20 seconds. pnas.org | Mammalian Neuron | |
| Concentration | Intracellular GABA in human astrocytes is ~2.32 mM. frontiersin.org | Human Astrocyte Culture |
| Extracellular GABA in the hippocampus is ~0.8 µM. mdpi.com | Rat Hippocampus | |
| Resting pH of GABAergic synaptic vesicles is ~6.4. pnas.org | Mammalian Neuron |
| Enzyme/Transporter | Kinetic Parameter | Value | Condition/Note |
| GAT-1 | K_m (GABA) | 3.1–10.6 μM | Steady-state affinity. frontiersin.org |
| GAT-1 | K_d (Na⁺) | 10 mM (high affinity) | Kinetic modeling from electrophysiological data. frontiersin.org |
| 920 mM (low affinity) | |||
| VGAT | Transport Time Constant (τ) | >20 s | At physiological temperature. pnas.org |
| GABA-T | K_m (Glutamate) | 0.02 M | For lobster GAD, as a related enzyme. researchgate.net |
4 Aminobutyrate As a Signaling Molecule in Biological Systems
Receptor-Dependent Signaling Pathways
The signaling functions of 4-aminobutyrate are primarily mediated through its interaction with specific receptors. In non-CNS contexts, these interactions facilitate communication within and between cells, influencing a wide array of physiological processes.
The classical GABA receptors, long studied in the brain, are also integral to signaling in peripheral tissues, notably within the immune system. nih.govpnas.org Immune cells, including T cells, B cells, macrophages, and dendritic cells, are equipped with the necessary components for a functional GABAergic system, including receptors, synthesis and degradation enzymes, and transporters. pnas.orgnih.govnih.govimrpress.com
GABAA Receptors: These are ionotropic receptors, forming ligand-gated chloride channels. imrpress.comwikipedia.org Activation of GABAA receptors on immune cells has a predominantly inhibitory effect on immune responses. pnas.orgimrpress.com For instance, GABA can suppress T cell proliferation and inflammatory cytokine production through these receptors. nih.govresearchgate.net Human and murine T cells, NK cells, and mononuclear phagocytes all express various subunits of the GABAA receptor, allowing for the formation of functional channels. nih.govuu.nl
GABAB Receptors: These are metabotropic, G-protein-coupled receptors that can influence downstream signaling cascades. nih.govimrpress.com Their activation on neutrophils has been shown to induce chemotaxis, indicating a more complex, modulatory role in the immune system compared to the direct inhibition often seen with GABAA receptors. nih.gov
The following table summarizes the expression of key GABAergic system components in various immune cells.
| Immune Cell Type | GABA Synthesis (GAD) | GABA Receptors | GABA Transporters (GATs) | GABA Catabolism (GABA-T) |
| T Cells | Expressed (GAD67) nih.gov | GABAA, GABAB nih.govimrpress.com | GAT-1, GAT-2 pnas.orgnih.gov | Expressed pnas.orgnih.gov |
| Macrophages / Monocytes | Expressed pnas.orggraphyonline.comnih.gov | GABAA pnas.orgnih.gov | GAT-2 pnas.org | Expressed pnas.org |
| Dendritic Cells (DCs) | Expressed nih.gov | GABAA nih.gov | Expressed nih.gov | Expressed nih.gov |
| NK Cells | Expressed nih.gov | GABAA nih.gov | Expressed nih.gov | Expressed nih.gov |
The presence of a complete GABAergic system within immune cell populations allows for localized signaling that operates independently of the CNS. This occurs through two primary modes:
Autocrine Signaling: In this mode, a cell releases GABA, which then acts on receptors on its own surface. A key example is seen in induced regulatory T cells (iTregs). researchgate.netnih.gov These anti-inflammatory cells export GABA, which then signals through their own GABAA receptors in an autocrine loop to promote their differentiation and function. biorxiv.orgnih.govbiorxiv.org
Paracrine Signaling: This involves a cell releasing GABA that acts on nearby cells. Research has shown that immune cells can secrete GABA, which can then influence the activity of adjacent antigen-presenting cells (APCs) and T cells. pnas.orgnih.gov For example, B cells can produce GABA and suppress anti-tumor immunity by modulating nearby macrophages and CD8+ T cells in a paracrine fashion. biorxiv.orgwiley.com
In plants, 4-aminobutyrate is a central signaling hub that interacts extensively with other key regulatory molecules to manage growth, development, and stress responses. nih.gov
Phytohormones: There is significant crosstalk between GABA and plant hormones such as abscisic acid (ABA), auxins, and ethylene. nih.govresearchgate.net This relationship is bidirectional; an increase in GABA can modulate hormone levels to trigger stress tolerance, and conversely, changes in hormone signaling can lead to the accumulation of GABA. frontiersin.org For instance, GABA application can increase the levels of several phytohormones, including salicylic (B10762653) acid and indole (B1671886) acetic acid, to help plants cope with stress. nih.gov
Characterization of Autocrine and Paracrine Signaling Modes
Role as a Bioenergetic and Signaling Gatekeeper
Recent research has uncovered a sophisticated dual role for 4-aminobutyrate in the immune system, where it acts as a "bioenergetic and signaling gatekeeper," critically controlling the balance between pro-inflammatory and anti-inflammatory responses. biorxiv.orgresearchgate.netnih.govbiorxiv.org
The function of 4-aminobutyrate in CD4+ T cells is dictated by the differential expression of the enzyme 4-aminobutyrate aminotransferase (ABAT), which catabolizes it. nih.govbiorxiv.org This creates a metabolic switch that reciprocally controls the differentiation of pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory induced T regulatory (iTreg) cells. researchgate.netbiorxiv.orgtandfonline.com
In TH17 Cells (Pro-inflammatory): These cells express high levels of ABAT. biorxiv.orgbiorxiv.org This enzyme funnels 4-aminobutyrate into the tricarboxylic acid (TCA) cycle as an anaplerotic substrate, converting it to succinate (B1194679). nih.govbiorxiv.org This metabolic pathway supports the bioenergetic needs of TH17 cells, maximizing carbon allocation to fuel their differentiation and pro-inflammatory functions. researchgate.netnih.gov
In iTreg Cells (Anti-inflammatory): In contrast, iTreg cells have very low ABAT activity. nih.govbiorxiv.org This absence of catabolism allows 4-aminobutyrate to be exported out of the cell, where it then acts as an autocrine signaling molecule, binding to GABAA receptors on the iTreg cell surface to promote its differentiation and suppressive functions. researchgate.netnih.govbiorxiv.org
This bimodal control system, where 4-aminobutyrate serves as either a metabolite or a signaling molecule depending on the cell type, is crucial for maintaining immune homeostasis. nih.gov
| T Cell Subset | ABAT Enzyme Level | Primary Role of 4-Aminobutyrate | Mechanism | Outcome |
| TH17 | High biorxiv.orgbiorxiv.org | Bioenergetic Fuel nih.govbiorxiv.org | Catabolized into the TCA cycle to produce energy. nih.govbiorxiv.org | Promotes Pro-inflammatory Cell Differentiation researchgate.netbiorxiv.org |
| iTreg | Low/Absent nih.govbiorxiv.org | Signaling Molecule nih.govbiorxiv.org | Exported and acts as an autocrine signal via GABA receptors. nih.govbiorxiv.org | Promotes Anti-inflammatory Cell Differentiation researchgate.netbiorxiv.org |
Involvement in Plant Stress Responses and Development
4-aminobutyrate is a ubiquitous non-protein amino acid in plants that plays a central role in their ability to respond to environmental challenges and regulate developmental processes. techscience.comresearchgate.net Its concentration rapidly increases in response to a wide range of biotic and abiotic stresses, including drought, salinity, extreme temperatures, and pathogen attack. researchgate.netnih.govtechscience.com
The accumulation of GABA under stress is a key adaptive strategy. techscience.com It contributes to stress tolerance through several mechanisms:
Metabolic Regulation: The GABA shunt is a metabolic pathway that bypasses two steps of the TCA cycle, helping to regulate the carbon-nitrogen balance, especially under stress. nih.govtechscience.com
Osmotic and Ionic Balance: GABA helps regulate ion transport across membranes, which is crucial for maintaining cellular osmotic balance under drought or salt stress. researchgate.net
Antioxidant Defense: It enhances plant defenses by inhibiting the generation of harmful reactive oxygen species (ROS) and activating antioxidant enzymes. techscience.com
Signaling: As a signaling molecule, it modulates stomatal opening and gene expression related to defense and growth. nih.govtechscience.com
Beyond stress, GABA is involved in numerous aspects of plant development, including pollen tube guidance to the ovule, root elongation, fruit ripening, and seed germination. techscience.comresearchgate.net
| Plant Process | Role of 4-Aminobutyrate |
| Abiotic Stress Response | Accumulates to regulate C:N balance, maintain osmotic pressure, and reduce oxidative damage. nih.govresearchgate.nettechscience.com |
| Pollen Tube Growth | Acts as a signaling molecule to guide the pollen tube toward the ovule for fertilization. researchgate.nettechscience.com |
| Root Development | Influences root elongation and architecture. nih.govtechscience.com |
| Fruit Ripening | Involved in the regulation of ripening processes. techscience.comresearchgate.net |
| Seed Germination | Plays a role in controlling the initiation of germination. nih.govtechscience.com |
Response Mechanisms to Abiotic Stresses (e.g., cold, hypoxia, salinity)
Plants exhibit a rapid accumulation of 4-aminobutyrate when subjected to various abiotic stresses. tandfonline.comnih.gov This accumulation is not merely a metabolic byproduct but a strategic response that triggers a cascade of physiological and molecular adjustments to mitigate stress-induced damage. nih.govresearchgate.net The mechanisms involve regulating ion transport, maintaining cellular pH, and protecting vital metabolic processes like respiration and photosynthesis. mdpi.comscholaris.cacdnsciencepub.com
Cold Stress: Under low-temperature conditions, 4-aminobutyrate acts as a defensive molecule. wiley.com Its accumulation helps to mitigate the generation of reactive oxygen species (ROS), which are harmful molecules that increase during cold stress. frontiersin.org It achieves this by bolstering both enzymatic and non-enzymatic antioxidant systems. wiley.com Research indicates that 4-aminobutyrate plays a role in protecting the integrity of chloroplasts, the site of photosynthesis, and maintaining cellular energy levels by preserving ATP content under cold conditions. wiley.com Furthermore, it influences the metabolism of phenols and ascorbic acid and promotes the synthesis of polyamines, all of which contribute to enhanced cold tolerance. wiley.com In cold-stressed seedlings, increased 4-aminobutyrate levels have been linked to reduced lipid peroxidation, a marker of cellular damage. researchgate.net
Hypoxia: During periods of oxygen deprivation (hypoxia), such as those caused by waterlogging, the concentration of 4-aminobutyrate in plant tissues can increase significantly. utas.edu.aunih.gov This dramatic increase is crucial for survival. One of its primary roles under hypoxia is the restoration of the cell's membrane potential, which is disrupted by the lack of oxygen. utas.edu.aunih.gov Reduced oxygen availability impairs the activity of H+-ATPase pumps, leading to membrane depolarization and a loss of potassium ions (K+). utas.edu.au The accumulation of 4-aminobutyrate helps to counteract this by potentially regulating the H+-ATPase and by providing an alternative energy source through the GABA shunt pathway, which bypasses parts of the tricarboxylic acid (TCA) cycle. mdpi.comutas.edu.au Additionally, 4-aminobutyrate helps to control the over-accumulation of ROS and subsequent damaging Ca2+ signaling, thereby preventing excessive K+ loss and maintaining ion homeostasis. utas.edu.aunih.govresearchgate.net
Salinity Stress: In response to high salt concentrations, plants accumulate 4-aminobutyrate as a key component of their tolerance strategy. mdpi.comfrontiersin.org Salinity imposes both osmotic stress and ionic toxicity on the plant. frontiersin.orgmdpi.com 4-aminobutyrate contributes to salinity tolerance by improving the plant's ability to maintain ion homeostasis, specifically by promoting the retention of cytosolic K+ and the exclusion of toxic sodium ions (Na+). nih.gov Studies on Arabidopsis mutants have shown that those capable of overaccumulating 4-aminobutyrate exhibit a more salt-tolerant phenotype. nih.gov This is linked to the activation of H+-ATPase, which helps maintain membrane potential, and higher expression of genes responsible for pumping Na+ out of the cytoplasm. nih.gov It also reduces the production of ROS and the associated K+ leakage from roots. nih.gov By protecting the photosynthetic apparatus and enhancing the accumulation of other compatible osmolytes, 4-aminobutyrate helps mitigate the dual challenges of osmotic and ionic stress. mdpi.comnih.gov
Table 1: Research Findings on 4-Aminobutyrate's Role in Abiotic Stress Response
| Abiotic Stress | Plant Species Studied | Key Research Findings | References |
|---|---|---|---|
| Cold | General/Various | Mitigates reactive oxygen species (ROS) generation; enhances enzymatic and non-enzymatic antioxidant systems; protects chloroplast integrity. | frontiersin.orgwiley.com |
| Cold | Seedlings (e.g., pepper) | Reduces lipid peroxidation in cell membranes. | researchgate.net |
| Hypoxia | Arabidopsis | Essential for restoring membrane potential; prevents ROS-induced disturbance of cytosolic K+ homeostasis and Ca2+ signaling. | utas.edu.aunih.gov |
| Hypoxia | General/Various | Regulates intracellular pH by consuming protons during its synthesis; provides energy through the GABA shunt pathway to sustain the TCA cycle. | mdpi.comresearchgate.net |
| Salinity | Arabidopsis | Improves K+ retention and Na+ exclusion; activates H+-ATPase; reduces ROS-induced K+ efflux from roots. | nih.gov |
| Salinity | Soybean | Exogenous application decreased Na+ and Cl- concentration while enhancing photosynthetic pigments and mineral nutrients (K+). | nih.gov |
| Salinity | Durum Wheat | GABA shunt and GABA accumulation are strongly favored by NaCl salinity, acting as a common stress response. | frontiersin.org |
Interactions with Biotic Stresses (e.g., fungal, bacterial, invertebrate pests)
4-Aminobutyrate is a versatile signaling molecule that also mediates plant defense against a wide range of biotic threats. wiley.comnih.gov Its accumulation is a common response to pathogen infection and insect herbivory. tandfonline.comscholaris.ca The mechanisms of action appear to differ depending on the type of aggressor, ranging from direct toxicity to the modulation of host defense responses. mdpi.comwiley.com
Fungal Pathogens: In the face of fungal infections, 4-aminobutyrate accumulation can help the plant endure the attack. mdpi.com Research suggests that one of its roles is to sustain the activity of the TCA cycle, providing the necessary energy for the plant to mount a defense. mdpi.comwiley.com It also helps to reduce oxidative damage associated with infection. mdpi.com In some cases, such as with the necrotrophic fungus Botrytis cinerea, overactivation of the GABA shunt has been shown to help restrict the spread of the pathogen. tandfonline.com By modulating the hypersensitive response (a form of programmed cell death to limit pathogen spread), 4-aminobutyrate helps contain the infection without causing excessive damage to the host tissue. wiley.com
Bacterial Pathogens: Similar to fungal interactions, 4-aminobutyrate plays a role in defending against bacterial pathogens by modulating the host's immune response. wiley.comwiley.com Studies have shown that plants with very low levels of 4-aminobutyrate are more susceptible to certain bacterial infections. mdpi.com The accumulation of 4-aminobutyrate is triggered upon recognition of bacterial pathogens and appears to be a crucial component of the plant's defense signaling cascade. wiley.com It can influence the hypersensitive response, helping the plant to effectively wall off the invading bacteria. mdpi.com
Invertebrate Pests: The role of 4-aminobutyrate in defending against insect herbivores is particularly well-documented. nih.govusp.br Wounding caused by insect feeding and even the mechanical stimulation from crawling larvae can trigger a rapid, localized accumulation of 4-aminobutyrate. nih.govusp.brfrontiersin.org When the insect ingests plant tissue with high concentrations of 4-aminobutyrate, it has a direct anti-feedant or toxic effect. tandfonline.comfrontiersin.org This is because 4-aminobutyrate acts on the insect's neuromuscular junctions, disrupting normal function and coordinated muscular contractions. nih.govusp.br This can delay larval development, reduce growth rates, and decrease survival, thus acting as a rapidly deployed first line of defense against herbivory. tandfonline.comnih.gov
Table 2: Research Findings on 4-Aminobutyrate's Role in Biotic Stress Interactions
| Biotic Stressor | Organism(s) Studied | Key Research Findings | References |
|---|---|---|---|
| Fungal Pathogens | Botrytis cinerea (on Tomato) | Increased GABA shunt activity was associated with resistance and containment of the hypersensitive response. | frontiersin.orgwiley.comtandfonline.com |
| Bacterial Pathogens | Ralstonia (on Tomato), Pseudomonas syringae (on Arabidopsis) | Plants with extremely low GABA levels are more susceptible to infection; GABA accumulation is induced by pathogen recognition. | mdpi.comwiley.com |
| Invertebrate Pests | Spodoptera littoralis (on Arabidopsis) | Wounding from herbivory induces rapid, systemic GABA accumulation; ingested GABA is toxic to larvae, impairing performance. | frontiersin.org |
| Invertebrate Pests | General | Acts directly on invertebrate neuromuscular junctions, deterring herbivory and reducing damage. | nih.govusp.br |
Regulation of Plant Growth and Organ Elongation Processes
Beyond stress responses, 4-aminobutyrate is involved in regulating fundamental aspects of plant growth and development. researchgate.nettechscience.comtechscience.com It influences processes from germination to reproduction, often by modulating cell elongation, which is the primary driver of organ growth. tandfonline.comresearchgate.netnih.gov
The concentration of 4-aminobutyrate within plant tissues appears to be critical for normal development. nih.gov Studies using Arabidopsis mutants with altered 4-aminobutyrate metabolism have revealed its regulatory role. Mutants that accumulate high levels of 4-aminobutyrate exhibit significant defects in cell elongation, leading to shorter primary roots and hypocotyls (the embryonic stem). nih.govfrontiersin.org This suggests that while 4-aminobutyrate is essential, its concentration must be tightly controlled to permit proper organ growth.
The inhibitory effect on elongation appears specific to cell growth processes. For instance, in dark-grown seedlings, where hypocotyl elongation is rapid, the accumulation of 4-aminobutyrate significantly curtails this growth. nih.gov This regulatory function is also observed in reproductive development, particularly in pollen tube elongation, a critical step for successful fertilization. tandfonline.comresearchgate.net The evidence collectively points to 4-aminobutyrate as a signaling molecule that can act as a negative regulator of cell elongation, thereby influencing the final size and shape of plant organs. nih.gov
Table 3: Research Findings on 4-Aminobutyrate's Role in Plant Growth and Elongation
| Developmental Process | Plant Species Studied | Key Research Findings | References |
|---|---|---|---|
| Root Elongation | Arabidopsis thaliana | Mutants with high GABA accumulation show inhibited primary root growth due to defects in cell elongation. | nih.govfrontiersin.org |
| Stem/Hypocotyl Elongation | Arabidopsis thaliana | GABA accumulation inhibits hypocotyl elongation in dark-grown seedlings. | nih.gov |
| General Growth | Rice, Barley, Melon | Exogenous GABA application can alleviate growth retardation caused by various stresses (e.g., heat, hypoxia, ion toxicity). | tandfonline.com |
| Pollen Tube Growth | Picea wilsonii | GABA homeostasis is essential for regulating pollen germination and the polarized growth of the pollen tube. | wiley.com |
| General Development | Arabidopsis thaliana | Transcriptome analysis of mutants with high GABA shows decreased expression of genes related to the cell wall and secreted proteins. | nih.gov |
Preclinical Research Methodologies and Mechanistic Findings
In Vitro Experimental Approaches
The enzymatic pathways involving Sodium 4-aminobutyrate (GABA) are primarily elucidated through activity assays for three key enzymes: GABA transaminase (GABA-T), glutamate (B1630785) decarboxylase (GAD), and succinic semialdehyde dehydrogenase (SSADH). These assays are crucial for understanding the synthesis and degradation of GABA.
GABA-T (or 4-aminobutyrate aminotransferase) catalyzes the conversion of GABA and 2-oxoglutarate to succinate (B1194679) semialdehyde and L-glutamate. wikipedia.org The activity of GABA-T is often measured using coupled enzyme assays. mdpi.com For instance, the production of glutamate can be coupled to a reaction that is easily monitored, or the formation of succinic semialdehyde can be linked to the reduction of NADP+ to NADPH by SSADH, with the change in absorbance measured spectrophotometrically. nih.gov Studies have investigated GABA-T activity in various tissues, including rat and human brain homogenates, to understand its regional distribution and changes with age and sex. bohrium.com The development of high-throughput screening assays for human GABA-T has been a focus, utilizing recombinant human GABA-T and bacterial SSADH to facilitate the discovery of novel inhibitors. nih.gov
GAD is responsible for the synthesis of GABA from glutamate through decarboxylation. nih.gov GAD activity assays typically measure the amount of GABA produced from a glutamate substrate. rsc.org This can be done using various analytical techniques, including chromatography. The enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its catalytic activity. nih.gov Research has focused on characterizing GAD from various sources to understand its regulatory mechanisms. uniroma1.it
SSADH is the enzyme that oxidizes succinic semialdehyde, a product of GABA-T activity, to succinate. nih.gov SSADH activity can be assayed directly by monitoring the formation of NADH or NADPH from NAD+ or NADP+, respectively. In some cases, radiolabeled substrates like [14C]succinic semialdehyde are used to directly measure enzyme activity. nih.gov The purification and characterization of SSADH from different organisms, such as the fungus Aspergillus niger, have provided insights into its kinetic properties and substrate specificity.
These enzyme assays are fundamental in preclinical research to screen for compounds that modulate GABA metabolism, which has therapeutic implications for various neurological disorders.
Cell culture models, particularly primary astrocyte cultures and neuronal cell lines, are invaluable tools for investigating the transport and signaling pathways related to this compound. capes.gov.brnih.gov These models allow for controlled experimental conditions to dissect the complex mechanisms of GABA uptake, release, and its effects on cellular signaling cascades.
Primary astrocyte cultures from neonatal rat brains have been extensively used to study GABA transport. capes.gov.brjneurosci.org Astrocytes play a crucial role in clearing neurotransmitters from the synaptic cleft, and studies using these cultures have demonstrated the presence of high-affinity GABA transporters (GATs). mdpi.com Research has shown that GABA uptake into astrocytes is a sodium-dependent process. pnas.org The coupling ratio between sodium and GABA has been found to change during the differentiation of both neurons and astrocytes in culture. capes.gov.br Furthermore, the intracellular sodium concentration in astrocytes can influence the direction of GATs, potentially leading to GABA release under certain pathological conditions. mdpi.comnih.gov
Cultured astrocytes are also used to investigate signaling pathways activated by GABA. For instance, GABA can induce transient increases in intracellular calcium in cultured astrocytes, suggesting a role in glial signaling. frontiersin.org The release of gliotransmitters, such as ATP, in response to GABAergic stimulation can be studied in these models. frontiersin.org
Neuronal cell culture models are employed to study the direct effects of GABA on neuronal signaling. These models allow for the investigation of GABA receptor activation and downstream signaling events. For example, studies on cultured neurons have helped to characterize the different types of GABA receptors and their pharmacological properties. springernature.com
The use of specific inhibitors and radiolabeled substrates in these cell culture systems helps to identify and characterize the different transporter subtypes involved in GABA transport. nih.gov For example, studies using radiolabeled glutamine in primary astrocyte cultures have helped to dissect the involvement of different amino acid transport systems. nih.gov Moreover, cell lines like U87MG are used for GABA-AT activity inhibition assays to screen for potential therapeutic compounds. mdpi.com
Table 1: Key Findings from Cell Culture Models in this compound Research
| Cell Model | Research Focus | Key Findings | Citations |
| Primary Astrocytes | GABA Transport | High-affinity, sodium-dependent GABA uptake. The coupling ratio of sodium to GABA changes with cell differentiation. | capes.gov.brmdpi.com |
| Primary Astrocytes | GABA Signaling | GABA can induce intracellular calcium transients and the release of gliotransmitters like ATP. | frontiersin.org |
| Neuronal Cultures | GABA Receptor Signaling | Characterization of GABA receptor subtypes and their pharmacological properties. | springernature.com |
| U87MG Cells | Enzyme Inhibition | Used for screening inhibitors of GABA-AT activity. | mdpi.com |
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become essential tools for understanding the interactions between this compound (GABA) and its associated enzymes at an atomic level. frontiersin.org These in silico approaches provide insights into binding affinities, conformational changes, and the structural basis of enzyme inhibition, guiding the design of novel therapeutic agents. nih.gov
Molecular docking is used to predict the preferred binding orientation of a ligand, such as a GABA-T inhibitor, within the active site of the enzyme. scielo.br This technique has been employed to screen large chemical libraries for potential inhibitors of GABA aminotransferase (GABA-AT). mdpi.com For instance, a homology model of human GABA-AT was used to dock compounds from the Valeriana officinalis plant, identifying potential inhibitors. nih.gov Docking studies have also been instrumental in understanding the binding of noncompetitive antagonists to the GABA receptor. pnas.org
Molecular dynamics simulations provide a dynamic view of the enzyme-ligand complex over time, allowing for the assessment of its stability and the nature of the interactions. scielo.br MD simulations have been used to study the structural effects of mutations on GABA-AT, providing insights into the mechanisms of GABA-AT deficiency. nih.gov These simulations can reveal how mutations affect the enzyme's structural stability and its affinity for GABA. nih.gov Furthermore, MD simulations have been used to investigate the binding of substrates and ions to the GABA transporter GAT1. frontiersin.org
The combination of molecular docking and MD simulations offers a powerful approach for drug discovery. mdpi.com After identifying potential inhibitors through docking, MD simulations can be used to refine the binding poses and calculate binding free energies, providing a more accurate prediction of inhibitory potency. mdpi.comnih.gov This integrated computational approach aids in prioritizing compounds for experimental testing. mdpi.com
Table 2: Applications of Computational Studies in this compound Research
| Computational Method | Target Protein | Research Objective | Key Insights | Citations |
| Molecular Docking | GABA Aminotransferase (GABA-AT) | Screening for novel inhibitors. | Identification of potential inhibitors from chemical libraries and natural products. | mdpi.comnih.gov |
| Molecular Docking | GABA Receptor | Understanding antagonist binding. | Elucidation of the binding site for noncompetitive antagonists. | pnas.org |
| Molecular Dynamics Simulation | GABA Aminotransferase (GABA-AT) | Investigating the effects of mutations. | Understanding how mutations lead to structural instability and reduced GABA binding affinity. | nih.gov |
| Molecular Dynamics Simulation | GABA Transporter (GAT1) | Studying substrate and ion binding. | Providing a dynamic model of the transport process. | frontiersin.org |
The investigation of cellular uptake and release mechanisms of this compound (GABA) in specific cell types, primarily astrocytes and neurons, is critical to understanding its role in neurotransmission. These processes are mediated by GABA transporters (GATs), which are sodium and chloride-dependent. frontiersin.org
In astrocytes, GATs, particularly GAT-3, play a significant role in clearing GABA from the extracellular space. mdpi.com This uptake is an electrogenic process, driven by the sodium gradient across the cell membrane. nih.gov Studies using primary astrocyte cultures have shown that the uptake of GABA is a high-affinity process. capes.gov.br The intracellular accumulation of sodium due to GABA uptake can, in turn, influence other cellular processes. However, research suggests that GABA uptake into astrocytes does not lead to a significant metabolic cost, unlike glutamate uptake. pnas.org
The release of GABA from astrocytes is a more complex phenomenon. While GATs typically operate in the uptake mode, under certain conditions, such as high intracellular sodium concentrations that can occur during intense neuronal activity or pathological states, these transporters can reverse their direction and release GABA into the extracellular space. mdpi.comnih.gov This reversal of GAT-3 is proposed as a mechanism for astrocytic GABA release. Additionally, other release mechanisms, such as through anion channels, have been suggested. mdpi.com Potassium-stimulated GABA release from cultured astrocytes has been shown to be a calcium-independent process.
In neurons, GAT-1 is the predominant GABA transporter and is crucial for the reuptake of GABA into presynaptic terminals, thereby terminating its synaptic action. mdpi.com The efficiency of this reuptake process is vital for maintaining the precise timing of inhibitory neurotransmission.
The differentiation of both neurons and astrocytes has been shown to affect the sodium-to-GABA coupling ratio of the transporters, indicating a developmental regulation of GABA transport. capes.gov.br The study of these uptake and release mechanisms in distinct cell types provides a detailed picture of how GABAergic signaling is regulated at the cellular level.
Table 3: Cellular Uptake and Release of this compound
| Cell Type | Transporter(s) | Primary Function | Release Mechanism | Citations |
| Astrocytes | GAT-3 | GABA clearance from the synapse. | Reversal of transporter under high intracellular sodium conditions. | mdpi.comnih.gov |
| Neurons | GAT-1 | Reuptake of GABA into presynaptic terminals. | mdpi.com |
Computational Studies: Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions
Animal Model Investigations
Rodent models, particularly rats and mice, are extensively used in preclinical research to investigate the neurochemical effects of this compound (GABA) and to model human diseases related to GABA metabolism. researchgate.netnih.gov These models allow for in vivo studies that are not possible with in vitro preparations, providing a more comprehensive understanding of the physiological and behavioral consequences of altered GABAergic systems.
Neurochemical studies in rodents often involve the analysis of brain tissue to measure the levels of GABA and related metabolites. For example, research has examined the regional distribution of GABA transaminase (GABA-T) activity in the rat brain, revealing variations between different brain regions such as the cortex, hippocampus, brain stem, and cerebellum. bohrium.com Such studies have also investigated the effects of age and sex on GABA-T activity in rats. bohrium.com
Rodent models are also crucial for studying the effects of potential therapeutic agents that target the GABAergic system. In a mouse model of autism induced by propionic acid (PPA), the administration of GABA, both alone and in combination with other nutritional supplements, was shown to restore GABA levels and reduce oxidative stress in the brain. researchgate.net Histopathological examination of the hippocampus in these mice revealed that the combination therapy helped to preserve cellular structure. nih.govresearchgate.net
Furthermore, rodent models of genetic disorders affecting GABA metabolism have been developed. For instance, a mouse model of succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare inherited disorder that disrupts GABA metabolism, has been created. researchgate.net This model replicates some of the neurological features observed in human patients and is used to study the pathophysiology of the disease and to test potential therapeutic strategies. researchgate.net
Behavioral tests in rodents are also employed to assess the functional consequences of manipulating the GABA system. For example, the three-chamber test is used to evaluate social behavior in mouse models of autism. nih.govresearchgate.net These behavioral assays, combined with neurochemical and histopathological analyses, provide a multi-faceted approach to understanding the role of GABA in brain function and disease.
Table 4: Examples of Rodent Model Applications in this compound Research
| Rodent Model | Research Area | Key Findings | Citations |
| Rat | Neurochemistry | Regional differences in GABA-T activity in the brain; age and sex differences in GABA-T activity. | bohrium.com |
| Mouse (PPA-induced autism model) | Therapeutic Intervention | GABA supplementation, especially in combination with other nutrients, restored GABA levels and improved behavioral deficits. | nih.govresearchgate.net |
| Mouse (SSADH deficiency model) | Disease Modeling | The model phenocopies aspects of the human disorder and is used to study disease mechanisms and test therapies. | researchgate.net |
Use of Zebrafish Models for Evaluating Neuroactive Constituents
Zebrafish (Danio rerio) have emerged as a valuable vertebrate model for studying epilepsy and evaluating neuroactive compounds due to their genetic tractability, rapid development, and the ability to perform high-throughput screening. nih.govzeclinics.comperiodicorease.pro.br The genetic makeup of zebrafish is comparable to humans, with approximately 70% of human genes having a zebrafish ortholog, and 84% of genes associated with human diseases being expressed in zebrafish. periodicorease.pro.br This genetic similarity, combined with the transparency of their embryos and larvae, allows for detailed in vivo imaging of neural development and activity. zeclinics.com
Zebrafish models of epilepsy can be created through genetic manipulation or by exposure to convulsant drugs like pentylenetetrazole (PTZ), which acts as a GABA(A) receptor antagonist. zeclinics.combiologists.com These models recapitulate many key features of mammalian seizures, including behavioral, electrophysiological, and molecular changes. biologists.comfrontiersin.org The simple nervous system of larval zebrafish provides an opportunity to study the fundamental circuitry involved in seizure generation. biologists.com
The zebrafish GABAergic system, which is crucial for regulating neuronal excitability, shares many similarities with that of mammals. nih.gov Zebrafish possess a diverse array of GABA(A) receptor subunits, with at least 23 identified, including eight α subunits that show distinct expression patterns during development. plos.orgbiorxiv.org This conservation of the GABAergic system makes zebrafish a suitable model for studying the effects of neuroactive compounds that target GABA signaling pathways. nih.gov For instance, loss-of-function mutations in genes related to GABAergic signaling, such as foxp2, have been shown to cause increased locomotor activity, a phenotype that can be rescued by the application of a GABA(A) receptor agonist. nih.gov
Furthermore, genetic models of specific human epilepsy syndromes, such as Dravet syndrome, have been developed in zebrafish. zeclinics.com These models, which often involve mutations in sodium channel genes like scn1lab, exhibit spontaneous recurrent seizures that respond to standard therapies, making them useful for screening new antiepileptic drug candidates. zeclinics.com
Genetic Models: Knockout/Knockin Strategies for Pathway and Transporter Analysis (e.g., ABAT, GABA(A) receptor, SLC6A1)
Genetic models, particularly knockout (KO) and knock-in (KI) strategies in mice and other organisms, have been instrumental in dissecting the roles of specific genes in the GABAergic pathway.
ABAT (4-aminobutyrate aminotransferase): As the primary enzyme responsible for the breakdown of GABA, ABAT is a critical component of GABAergic neurotransmission. biosynsis.com Knockout models of the Abat gene have been developed to study the consequences of GABA accumulation. biosynsis.comcyagen.comcyagen.commodelorg.comamsbio.com These models are valuable for investigating the role of ABAT in various physiological and pathological processes, including its potential involvement in cancer and other diseases. cyagen.com Inactivation of ABAT leads to increased GABA levels, which can have widespread effects on neuronal excitability. nih.gov
GABA(A) Receptor Subunits: The diversity of GABA(A) receptors, which are pentameric structures assembled from a variety of subunits, allows for fine-tuning of inhibitory neurotransmission. plos.org Knockout mouse models have been generated for various GABA(A) receptor subunits to elucidate their specific functions.
Gabra1 (α1 subunit): Knockout mice lacking the α1 subunit, which is a component of about 60% of all GABA(A) receptors, exhibit an intention tremor and increased susceptibility to seizures. springernature.comnih.gov These mice show a significant reduction in the total number of GABA(A) receptors and altered pharmacological responses to benzodiazepines. nih.gov
Gabrg2 (γ2 subunit): Global knockout of the γ2 subunit is lethal, but heterozygous knockout mice are viable and display increased anxiety-like behaviors. nih.gov These models have been crucial in understanding the role of the γ2 subunit in anxiety and the effects of benzodiazepines. nih.gov
Gabrb1 (β1 subunit): Knockout mice for the β1 subunit exhibit distinct changes in their sleep patterns, with increased delta power during non-REM sleep and decreased theta power during REM sleep. wiley.com
Gabrd (δ subunit): Mice lacking the δ subunit, which is often found in extrasynaptic GABA(A) receptors, show altered responses to various drugs, including alcohol and opioids. frontiersin.org
SLC6A1 (Solute Carrier Family 6 Member 1): This gene encodes the GABA transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft. jci.org
Knockout Models: Homozygous GAT-1 knockout mice exhibit tremors, abnormal gait, and seizures, partially mimicking the phenotypes seen in humans with SLC6A1-related disorders. jci.orgnih.gov Heterozygous knockout mice, however, are phenotypically normal despite having reduced GABA reuptake capacity. nih.gov
Knock-in Models: Knock-in mouse models carrying specific human patient variants of SLC6A1, such as S295L and A288V, have been developed to study the molecular mechanisms of the resulting neurodevelopmental disorders. jci.orgaesnet.org These models have been instrumental in demonstrating that loss of GAT-1 function is a primary cause of these disorders. oup.comslc6a1connect.org
Pharmacological Modulation Studies in Animal Models
Pharmacological modulation of the GABAergic system provides valuable insights into its function and its role in various neurological conditions.
Inhibitors of GABA transaminase (GABA-T), the enzyme that degrades GABA, lead to an increase in brain GABA levels. patsnap.com For example, chronic treatment of rats with GABA-T inhibitors like gamma-vinyl GABA (GVG) and ethanolamine (B43304) O-sulphate (EOS) resulted in a significant reduction in brain GABA-T activity (65-80%) and a corresponding increase in brain GABA content (40-100%). nih.gov This elevation in GABA levels enhances inhibitory signaling and is the basis for the anticonvulsant effects of these drugs. nih.govpatsnap.com
The table below summarizes the effects of some pharmacological modulators on brain GABA and GABA-T levels based on a study in rats.
| Compound | Effect on Brain GABA-T Activity | Effect on Brain GABA Content |
| Gamma-vinyl GABA (GVG) | ↓ (65-80%) | ↑ (40-100%) |
| Ethanolamine O-sulphate (EOS) | ↓ (65-80%) | ↑ (40-100%) |
| Diphenylhydantoin | No effect | ↑ |
| Carbamazepine | No effect | ↑ |
| Diazepam | ↓ (slight) | No effect |
4-phenylbutyrate (B1260699) (PBA) is a chemical chaperone that has shown promise in restoring the function of misfolded proteins, including transporters. mdpi.com In the context of SLC6A1-related disorders, where mutations often lead to reduced cell surface expression of the GAT-1 transporter, PBA has demonstrated therapeutic potential. oup.com
Studies have shown that PBA can increase the uptake of GABA in cells expressing both wild-type and mutant GAT-1. mdpi.comoup.com This effect is thought to be due to PBA's ability to facilitate the proper folding and trafficking of the transporter protein to the cell membrane. oup.comnih.gov In mouse models with SLC6A1 variants, PBA treatment increased GAT-1 expression and suppressed seizure activity. oup.com
The beneficial effects of PBA are not limited to GAT-1. Research has also shown that PBA can promote the trafficking of wild-type GABA(A) receptor subunits when a mutant subunit is present, thereby increasing the number of functional receptors on the cell surface. nih.gov This suggests that PBA may have a broader application in treating genetic epilepsies caused by protein misfolding and trafficking defects. nih.govnih.gov
Effects of Modulators on Brain 4-Aminobutyrate and GABA-T Levels
Application of Proteomic and Metabolomic Profiling in Animal Tissues
Proteomic and metabolomic profiling are powerful techniques used to gain a comprehensive understanding of the molecular changes that occur in animal models of disease.
Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. In the context of GABA-related research, metabolomic analysis of brain tissue has been used to identify biomarkers and understand the metabolic consequences of altered GABA signaling. For example, in a mouse model of epilepsy, metabolomic profiling of the hippocampus revealed that GABA and N-acetyl aspartate were the metabolites that best distinguished the seizure onset zone from control tissue. nih.gov This highlights the potential of using metabolic imaging of GABA to identify seizure foci. nih.gov
Furthermore, metabolomic studies in post-mortem tissues from a patient with a disorder of GABA metabolism (succinic semialdehyde dehydrogenase deficiency) provided a detailed quantification of various GABA-related metabolites, offering insights into the biochemical consequences of the disease. researchgate.net
Proteomics: This is the large-scale study of proteins, their structures, and their functions. In the context of GABAergic signaling, proteomics can be used to identify changes in the expression of proteins involved in this pathway in response to genetic mutations or pharmacological interventions. For instance, in zebrafish models of social withdrawal, proteomic analysis revealed altered expression of proteins involved in glutamatergic and GABAergic neurotransmission in specific brain regions. frontiersin.org Similarly, studies on SLC6A1 knock-in mouse models have used biochemical methods to demonstrate reduced total GAT-1 protein expression in various brain regions. oup.com
Mechanistic Insights Derived from Preclinical Models
Preclinical models, including zebrafish and genetically modified mice, have provided crucial mechanistic insights into the function of the GABAergic system and the pathophysiology of related neurological disorders.
Role of GABA in Development: Studies in zebrafish have shown that GABAergic signaling is not only important for inhibitory neurotransmission in the mature brain but also plays a key role in neural development, including cell proliferation, migration, and the formation of neural circuits. nih.govscispace.com Disruptions in GABAergic signaling during development can lead to long-lasting changes in brain connectivity and function. nih.gov
Consequences of GABA-T Inhibition: Animal models have demonstrated that inhibiting GABA-T leads to a significant increase in brain GABA levels, which enhances inhibitory neurotransmission and produces anticonvulsant effects. nih.gov This has been a key principle in the development of certain antiepileptic drugs. patsnap.com
Mechanisms of Genetic Epilepsies: Knockout and knock-in models have been instrumental in elucidating the molecular mechanisms underlying genetic epilepsies. For example, studies on SLC6A1 mutations have shown that a loss of function of the GAT-1 transporter, often due to protein misfolding and reduced trafficking to the cell surface, is a primary cause of the associated neurodevelopmental disorders. nih.govoup.com Similarly, models of GABA(A) receptor mutations have revealed how defects in specific subunits can lead to altered receptor function and neuronal hyperexcitability. nih.govnih.gov
Therapeutic Strategies: Preclinical models have been essential for testing novel therapeutic approaches. The use of 4-phenylbutyrate (PBA) in models of SLC6A1 and GABA(A) receptor mutations has demonstrated the potential of chemical chaperones to rescue protein trafficking defects and restore function. oup.comnih.gov This highlights a promising therapeutic strategy for a range of genetic disorders caused by protein misfolding.
Complexities of GABAergic Regulation: Research using these models has also underscored the complex and often interconnected nature of the GABAergic system. For instance, the finding that anticonvulsant drugs can increase brain GABA levels without directly affecting GABA-T or GAD suggests the involvement of other regulatory mechanisms, such as transport processes. nih.gov Furthermore, the discovery that loss-of-function mutations in one component of the GABAergic system can lead to compensatory changes in other components highlights the brain's ability to maintain homeostasis. nih.gov
Elucidation of 4-Aminobutyrate-Mediated Mechanisms
The mechanisms through which 4-aminobutyrate (GABA) exerts its effects are multifaceted and are the subject of ongoing research. nih.gov In mammals, GABA is primarily known as the main inhibitory neurotransmitter in the central nervous system (CNS), where it reduces neuronal excitability. wikipedia.orgphysio-pedia.com This is achieved by binding to specific receptors, which leads to the hyperpolarization of the neuron and inhibits the transmission of action potentials. physio-pedia.comnih.gov
The synthesis of GABA occurs principally from the decarboxylation of glutamate, a reaction catalyzed by the enzyme glutamate decarboxylase (GAD). nih.govwikipedia.orgnih.gov GABA can be catabolized to succinic semialdehyde, which is then converted to either succinate or 4-hydroxybutyrate. cdnsciencepub.com The enzymes GABA transaminase and succinic semialdehyde dehydrogenase are key to this process, linking GABA metabolism to the citric acid cycle. cdnsciencepub.comwikipedia.org
In plants, GABA accumulation is a common response to various environmental stresses. nih.govmdpi.com The proposed mechanisms of action in plants are diverse and include roles in defense against pests and regulation of physiological processes. nih.govfrontiersin.org For instance, increased GABA concentrations have been shown to deter insect larvae. nih.gov Extracellular GABA is believed to mediate communication between plants and other organisms through various mechanisms, such as inducing the synthesis of enzymes in pathogens or modulating infection processes. nih.gov
The table below summarizes key enzymes involved in GABA metabolism.
| Enzyme | Function | Organism(s) |
| Glutamate Decarboxylase (GAD) | Catalyzes the synthesis of GABA from glutamate. nih.govwikipedia.orgnih.gov | Mammals, Plants |
| GABA Transaminase (GABA-T) | Catalyzes the conversion of GABA and 2-oxoglutarate to succinic semialdehyde and glutamate. cdnsciencepub.comwikipedia.org | Mammals, Plants, Fungi, Bacteria |
| Succinic Semialdehyde Dehydrogenase (SSADH) | Oxidizes succinic semialdehyde to succinic acid. cdnsciencepub.comwikipedia.org | Mammals, Plants |
Modulation of Neurotransmitter Signaling Pathways (e.g., GABA, Glutamate)
This compound, as a salt of GABA, directly participates in the modulation of neurotransmitter signaling, primarily through the GABAergic system. In the mammalian brain, GABA and glutamate are the principal inhibitory and excitatory neurotransmitters, respectively, and their balance is crucial for normal brain function. nih.govmdpi.comfrontiersin.org
GABA exerts its inhibitory effects by binding to two main types of receptors: GABA-A and GABA-B. nih.govmdpi.comgenome.jp
GABA-A receptors are ionotropic ligand-gated chloride ion channels. nih.govgenome.jp Their activation leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential. nih.gov
GABA-B receptors are metabotropic G-protein-coupled receptors. nih.govgenome.jp Their activation can lead to the inhibition of adenylyl cyclase and a reduction in neurotransmitter release at the presynaptic terminal. nih.govnih.gov
The interplay between GABA and glutamate is tightly regulated. The glutamate-GABA-glutamine cycle describes the process where GABA is synthesized from glutamate in presynaptic neurons. nih.gov After its release, GABA can be taken up by astrocytes, where it is degraded. The resulting products can be used to synthesize glutamine, which is then transported back to neurons to be converted back into glutamate. nih.gov
The table below outlines the key receptors and transporters involved in GABA and glutamate signaling.
| Molecule | Type | Function |
| GABA-A Receptor | Ionotropic Receptor | Mediates fast inhibitory neurotransmission by allowing chloride influx. nih.govgenome.jp |
| GABA-B Receptor | Metabotropic Receptor | Mediates slow inhibitory responses through G-protein signaling. nih.govgenome.jp |
| GABA Transporters (GATs) | Transporter | Remove GABA from the synaptic cleft. frontiersin.orggenome.jp |
| Glutamate Receptors (e.g., NMDA, AMPA) | Ionotropic Receptor | Mediate excitatory neurotransmission. mdpi.com |
| Excitatory Amino Acid Transporters (EAATs) | Transporter | Remove glutamate from the synaptic cleft. frontiersin.org |
Regulation of Oxidative Stress Mechanisms
This compound has been shown to play a role in the regulation of oxidative stress. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense systems. mdpi.com Excessive ROS can lead to cellular damage. frontiersin.org
Research indicates that GABA can mitigate oxidative stress by enhancing antioxidant defense mechanisms. frontiersin.orgresearchgate.netwiley.com Studies have shown that GABA treatment can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orgsci-hub.senih.gov These enzymes are crucial for detoxifying ROS. sci-hub.se For example, SOD converts superoxide radicals to the less harmful hydrogen peroxide, which is then broken down by CAT and GPx. sci-hub.se
Furthermore, GABA has been found to influence the synthesis of non-enzymatic antioxidants like phenolic compounds and glutathione. researchgate.netwiley.com In some studies, GABA application has led to a reduction in malondialdehyde (MDA) content, a marker of lipid peroxidation and cell membrane damage. frontiersin.orgnih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses, has also been implicated in GABA's protective effects against oxidative stress. mdpi.comsci-hub.se
The table below summarizes the effect of GABA on key markers of oxidative stress and antioxidant defense.
| Marker/Enzyme | Effect of GABA | Implication |
| Superoxide Dismutase (SOD) | Increased activity. frontiersin.orgsci-hub.senih.gov | Enhanced detoxification of superoxide radicals. |
| Catalase (CAT) | Increased activity. sci-hub.senih.gov | Increased breakdown of hydrogen peroxide. |
| Glutathione Peroxidase (GPx) | Increased activity. frontiersin.orgsci-hub.se | Enhanced reduction of hydrogen peroxide and lipid hydroperoxides. |
| Malondialdehyde (MDA) | Decreased levels. frontiersin.orgnih.gov | Reduced lipid peroxidation and cell membrane damage. |
| Nrf2 | Activation. mdpi.comsci-hub.se | Upregulation of antioxidant gene expression. |
Influence on Ion Channel Functionality (e.g., Sodium Ion Channels)
The primary mechanism of GABA in the central nervous system involves the direct modulation of ion channels, specifically ligand-gated chloride channels (GABA-A receptors). nih.govgenome.jp However, the influence of GABA extends to other ion channels, including those for sodium.
While GABA's direct interaction is with its own receptors, the resulting changes in membrane potential and neuronal excitability indirectly affect the activity of voltage-gated ion channels, such as sodium channels. nih.gov Voltage-gated sodium channels are essential for the initiation and propagation of action potentials. patsnap.comnih.gov By hyperpolarizing the neuronal membrane, GABA makes it more difficult for the membrane to reach the threshold potential required to open voltage-gated sodium channels, thereby reducing the likelihood of action potential firing. nih.govnih.gov
Some research suggests a more direct link between GABAergic signaling and sodium channel function. For instance, the activity of certain sodium channel isoforms is predominant in inhibitory GABAergic interneurons. mdpi.com The regulation of these sodium channels is crucial for the proper functioning of these inhibitory circuits. nih.govmdpi.com Furthermore, GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft, are sodium-dependent symporters, meaning they cotransport sodium ions along with GABA. frontiersin.orgebi.ac.ukebi.ac.uk This highlights a direct link between GABA transport and sodium ion flux across the neuronal membrane.
The table below details the interaction between GABA and key ion channels.
| Ion Channel/Transporter | Interaction with GABA | Consequence |
| GABA-A Receptor (Chloride Channel) | Direct activation by GABA. nih.govgenome.jp | Influx of chloride ions, leading to hyperpolarization. |
| Voltage-Gated Sodium Channels | Indirectly inhibited by GABA-induced hyperpolarization. nih.govnih.gov | Reduced neuronal excitability and action potential firing. |
| GABA Transporters (GATs) | Co-transport of sodium ions with GABA. frontiersin.orgebi.ac.ukebi.ac.uk | GABA reuptake is coupled to sodium influx. |
Synthetic Routes and Analytical Methodologies for Research Applications
Chemical Synthesis Approaches for 4-Aminobutyrate and its Analogs
The chemical synthesis of 4-aminobutyrate can be achieved through various methods, ranging from traditional approaches to more advanced strategies that offer improved efficiency and yield.
Traditional Chemical Synthesis Methods
Several conventional methods have been established for the synthesis of 4-aminobutyrate. These methods, while foundational, often present challenges such as complex procedures, low yields, and the generation of chemical waste. Current time information in Bangalore, IN.frontiersin.org
γ-Cyanogen Chloride Method: This approach utilizes potassium phthalimide (B116566) and γ-chlorobutyronitrile as starting materials. frontiersin.orgorgsyn.org The reaction proceeds at a high temperature (180°C) with concentrated sulfuric acid, followed by hydrolysis to yield 4-aminobutyrate. Current time information in Bangalore, IN.frontiersin.org While it is a low-cost method, the complex processing steps and generation of chemical residues limit its widespread use in modern manufacturing. Current time information in Bangalore, IN.frontiersin.org
Pyrrolidone Ring-Opening Method: In this method, 2-pyrrolidone serves as the starting material. Current time information in Bangalore, IN.chemicalbook.com Under alkaline conditions, often with calcium hydroxide (B78521) and ammonium (B1175870) bicarbonate, the pyrrolidone ring is hydrolyzed and opened to form 4-aminobutyrate. Current time information in Bangalore, IN.bdmaee.net Subsequent decolorization, recrystallization, and purification steps are necessary. Current time information in Bangalore, IN. This method is considered a non-toxic process with readily available and inexpensive raw materials, offering a mild and safe reaction. Current time information in Bangalore, IN. However, the product is not considered "natural" and thus has limitations for certain applications. Current time information in Bangalore, IN. A reported synthesis using this method achieved a yield of over 85%. bdmaee.net
Butyric Acid and Ammonia (B1221849) Water Method: This method involves the reaction of butyric acid and ammonia water under irradiation conditions to produce 4-aminobutyrate. Current time information in Bangalore, IN. While it involves fewer processing steps, the procedure can be hazardous. frontiersin.org
γ-Butyrolactone and Thionyl Chloride Method: This synthesis begins with the reaction of γ-butyrolactone and thionyl chloride. Current time information in Bangalore, IN.frontiersin.org The subsequent steps involve chlorination, acylation, ammonolysis, and saponification to arrive at 4-aminobutyrate. Current time information in Bangalore, IN. This method is noted for achieving a high yield, around 80%, and a purity of approximately 99%. frontiersin.org However, it is also associated with high costs and the presence of residual raw materials. frontiersin.org
Table 1: Comparison of Traditional Chemical Synthesis Methods for 4-Aminobutyrate
| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Purity | Advantages | Disadvantages |
| γ-Cyanogen Chloride | Potassium phthalimide, γ-Chlorobutyronitrile | Concentrated sulfuric acid, 180°C | Not widely reported | - | Low cost | Complex processing, chemical residues Current time information in Bangalore, IN.frontiersin.org |
| Pyrrolidone Ring-Opening | 2-Pyrrolidone | Calcium hydroxide, Ammonium bicarbonate | >85% bdmaee.net | - | Non-toxic, inexpensive raw materials, mild and safe Current time information in Bangalore, IN. | Not considered "natural" Current time information in Bangalore, IN. |
| Butyric Acid and Ammonia Water | Butyric acid, Ammonia water | Irradiation | Not widely reported | - | Fewer process steps Current time information in Bangalore, IN. | Hazardous procedure frontiersin.org |
| γ-Butyrolactone and Thionyl Chloride | γ-Butyrolactone, Thionyl chloride | Chlorination, acylation, ammonolysis, saponification | ~80% frontiersin.org | ~99% frontiersin.org | High yield | High cost, residual raw materials frontiersin.org |
Advanced Synthetic Strategies
More recent synthetic strategies have been developed to overcome the limitations of traditional methods, offering more efficient and versatile routes to 4-aminobutyrate and its analogs.
Alkylation of Diethyl Cyanomalonate: This strategy involves the alkylation of diethyl cyanomalonate with ethyl bromoacetate (B1195939) to create a highly functionalized intermediate. scribd.commolaid.comresearchgate.net Subsequent deethoxycarbonylation, ester hydrolysis, and nitrile reduction lead to the formation of 4-aminobutanoic acid. scribd.com This method is particularly useful for synthesizing isotopically labeled versions of GABA, which are valuable as internal standards for mass spectral analysis. scribd.com
One-Pot Synthesis: One-pot synthesis approaches have been developed for chemical delivery systems of 4-aminobutyric acid and its analogues like gabapentin (B195806) and phenibut. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These methods involve consecutive reactions such as esterification, amidation, methylation, and reduction without the need to isolate and purify intermediates at each step. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This approach has been shown to significantly increase yields, nearly doubling them compared to conventional synthetic routes, and improves atom economy. openmedicinalchemistryjournal.com For instance, a one-pot, three-step chemoenzymatic cascade has been successfully used to synthesize pregabalin, phenibut, and baclofen. acs.org Another one-pot synthesis of 4-aminotetrolic acid from protected propargyl amine resulted in a 37% yield, a significant improvement over previous multi-step methods. tandfonline.com
Production by Microbial Fermentation for Research-Scale Applications
Microbial fermentation presents a cost-effective and sustainable alternative to chemical synthesis for producing 4-aminobutyrate. oup.comnih.gov This biosynthetic method is environmentally friendly and utilizes a simple, one-step reaction catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD). nih.gov
Numerous microorganisms, including lactic acid bacteria (LAB) such as Lactobacillus brevis and Lactobacillus plantarum, as well as Escherichia coli and Corynebacterium glutamicum, are efficient producers of GABA. oup.comnih.govmdpi.com The process involves the decarboxylation of glutamic acid to GABA. oup.com The yield of GABA is influenced by several factors, including the microbial strain, pH, temperature, fermentation time, and the composition of the culture medium, particularly the concentrations of carbon and nitrogen sources and the addition of glutamate and pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor for GAD. oup.comnih.gov For example, Lactobacillus brevis NCL912 shows optimal GABA production at a pH of 5.0, while Lactobacillus plantarum FNCC 260 performs best at a pH of 6.0. oup.com By optimizing fermentation conditions, significant yields of GABA can be achieved. nih.gov
Plant Enrichment Methodologies for Research Material
Plants naturally produce and accumulate 4-aminobutyrate, particularly in response to various environmental stimuli. nih.govresearchgate.net This phenomenon can be harnessed to enrich plant materials with GABA for research purposes.
Environmental Stress-Induced 4-Aminobutyrate Accumulation Strategies
Exposing plants to certain environmental stresses can trigger a significant increase in their endogenous GABA levels. nih.govmdpi.com This is primarily mediated by the activation of glutamate decarboxylase (GAD), the key enzyme in the GABA shunt pathway. nih.govnih.gov Stresses that have been shown to induce GABA accumulation include:
Temperature Stress (High or Low): Fluctuations in temperature can lead to an increase in GABA content. nih.gov
Salt Stress: Increased salinity is a potent inducer of GABA accumulation in various plant species. nih.govmdpi.com
Hypoxia and Anoxia: Low oxygen or the absence of oxygen is a well-documented trigger for GABA synthesis. nih.gov For instance, under anoxic conditions, the expression of the GAD gene is upregulated, promoting GABA accumulation. nih.gov
Mechanical Damage: Physical injury to plant tissues can also stimulate the production of GABA. nih.gov
These stress-induced accumulation strategies offer a natural method for obtaining GABA-enriched plant material for research applications.
Advanced Analytical Methods for Quantification in Research Samples
Accurate quantification of 4-aminobutyrate in complex biological samples is essential for research. Due to its lack of strong ultraviolet absorbance or fluorescence, direct detection of GABA is challenging. Therefore, derivatization is typically required before analysis by high-performance liquid chromatography (HPLC). foodandnutritionjournal.org
Several advanced analytical methods are employed for this purpose:
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a widely used and standard method due to its simplicity, sensitivity, and reproducibility. foodandnutritionjournal.org Various derivatizing agents are used to create GABA derivatives that can be detected by UV-Vis or fluorescence detectors. foodandnutritionjournal.org Common derivatizing agents include:
o-phthaldialdehyde (OPA) foodandnutritionjournal.orglcms.cz
Dansyl chloride mdpi.com
2-hydroxynaphthaldehyde (HN) foodandnutritionjournal.org
Phenylisothiocyanate (PITC)
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods offer faster separation times compared to traditional HPLC, improving sample throughput while maintaining high resolution and sensitivity. lcms.cz UHPLC coupled with electrochemical or fluorescence detection after pre-column derivatization with OPA has been successfully used for the rapid analysis of neuroactive amino acids, including GABA, in brain tissue and microdialysis samples. lcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for GABA quantification and is often used as a reference method to validate other analytical techniques. nih.gov
Enzymatic Assays: Enzymatic assay systems provide a convenient method for GABA quantification. nih.gov These assays often utilize GABA aminotransferase in combination with other enzymes like glutamate oxidase and peroxidase to produce a colored product that can be measured colorimetrically. nih.gov
Thin-Layer Electrophoresis: This method, followed by fluorescent staining with reagents like fluorescamine, allows for the rapid and reproducible determination of GABA in brain extracts and particulate fractions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the precise and sensitive quantification of sodium 4-aminobutyrate in complex biological matrices. oup.comchula.ac.thacs.org This method offers high selectivity and accuracy, often eliminating the need for derivatization, which is a common requirement in other chromatographic techniques for amino acids. oup.com
In a typical LC-MS/MS workflow, the sample containing this compound is first subjected to chromatographic separation to isolate it from other components. The analyte is then ionized, and the mass spectrometer selects the precursor ion corresponding to GABA (m/z 104 for the protonated molecule [M+H]+). oup.comacs.org This precursor ion is then fragmented, and a specific product ion (e.g., m/z 87, resulting from the neutral loss of ammonia) is monitored for quantification. oup.com This multiple reaction monitoring (MRM) mode provides excellent specificity, minimizing interference from the sample matrix. oup.comnih.gov The use of a stable isotope-labeled internal standard, such as GABA-d6, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. oup.comsigmaaldrich.com
Table 1: LC-MS/MS Parameters for GABA Quantification
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 104 ([M+H]+) | oup.com |
| Product Ion (m/z) | 87 | oup.com |
| Internal Standard | GABA-d6 | oup.comsigmaaldrich.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Chromatography | Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase | oup.comnih.gov |
Reversed-Phase Liquid Chromatography (RP-LC) Techniques
Reversed-phase liquid chromatography (RP-LC) is another common technique for the analysis of this compound. However, due to the polar nature of GABA, derivatization is often necessary to enhance its retention on the nonpolar stationary phase of the RP column and to introduce a chromophore or fluorophore for detection. oup.comchula.ac.th
Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 3-mercaptopropionic acid (MPA), which forms a highly fluorescent isoindole derivative. chula.ac.thglsciences.com This pre-column derivatization allows for sensitive detection using a fluorescence detector. High-performance liquid chromatography (HPLC) systems equipped with a C18 analytical column are frequently used for the separation of the derivatized GABA. chula.ac.th The mobile phase typically consists of a buffer, such as sodium acetate, mixed with organic solvents like methanol (B129727) and tetrahydrofuran. chula.ac.th
Fluorimetric Approaches for High Sensitivity Detection
Fluorimetric methods offer high sensitivity for the detection of this compound and are often employed in conjunction with HPLC or in microplate-based assays. plos.orgmdpi.com As mentioned previously, derivatization with reagents like o-phthalaldehyde (OPA) is a standard approach to render GABA fluorescent. chula.ac.th The resulting derivative can be excited at a specific wavelength, and the emitted fluorescence is measured, allowing for quantification down to very low concentrations. chula.ac.th
Another fluorimetric approach involves enzyme-coupled assays. plos.orgelabscience.com In one such method, a series of enzymatic reactions involving GABA transaminase and succinic semialdehyde dehydrogenase leads to the reduction of NADP+ to NADPH. elabscience.com The resulting NADPH can then be used to reduce a non-fluorescent substrate, such as resazurin (B115843), into a highly fluorescent product, resorufin. plos.org The intensity of the fluorescence is directly proportional to the initial amount of GABA in the sample. These assays can be highly sensitive, with reported limits of detection in the micromolar range. plos.org Genetically encoded fluorescent sensors for GABA, such as iGABASnFR, have also been developed for in vivo imaging, providing high spatiotemporal resolution of GABA signaling. nih.govbiorxiv.org
Table 2: Comparison of Fluorimetric Detection Methods for GABA
| Method | Principle | Limit of Detection (LOD) | Reference |
| OPA Derivatization with HPLC | Pre-column derivatization forming a fluorescent isoindole derivative. | 0.004 µg/ml | chula.ac.th |
| Enzyme-Coupled Resazurin Assay | Enzymatic reactions produce NADPH, which reduces resazurin to fluorescent resorufin. | 0.78 µM | plos.org |
| Genetically Encoded Sensor (iGABASnFR) | A fluorescent protein that increases its fluorescence upon binding to GABA. | N/A (for in vivo imaging) | nih.govbiorxiv.org |
Spectroscopic Characterization Techniques (e.g., NMR, FT-IR, Mass Spectrometry)
A variety of spectroscopic techniques are utilized to confirm the identity and structure of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of GABA. The ¹H NMR spectrum of GABA in D₂O typically shows characteristic signals corresponding to the protons on the carbon chain. For instance, a triplet around 2.30 ppm is assigned to the protons adjacent to the carboxyl group, a multiplet around 1.88 ppm to the central methylene (B1212753) protons, and a triplet around 3.01 ppm to the protons adjacent to the amino group. researchgate.nethmdb.ca
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of GABA exhibits characteristic absorption bands corresponding to N-H stretching, C-H stretching, C=O stretching of the carboxylate group, and N-H bending vibrations. mdpi.comnist.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) or electrospray ionization (ESI), GABA typically shows a molecular ion peak or a protonated molecular ion peak, respectively. researchgate.netresearchgate.net For example, the gas chromatography-mass spectrum of 4-aminobutyric acid can show a molecular ion peak at an m/z of 103. researchgate.net
Enzyme-Based Activity Assays for Functional Analysis
Enzyme-based assays are crucial for studying the functional aspects of this compound, particularly its metabolism. These assays typically measure the activity of enzymes involved in the GABA shunt pathway, such as GABA transaminase (GABA-T). eurofinsdiscovery.comtandfonline.com
One common approach involves coupling the GABA-T reaction to other enzymatic reactions that produce a detectable signal, such as a change in absorbance or fluorescence. tandfonline.comnih.gov For example, the activity of GABA-T can be monitored by measuring the formation of glutamate or succinic semialdehyde. tandfonline.com In some assay kits, the reaction of GABA aminotransferase is combined with glutamate oxidase and peroxidase, leading to a colorimetric change that can be quantified spectrophotometrically. tandfonline.comnih.gov These assays are valuable for screening potential inhibitors or modulators of GABA-T and for investigating the metabolic fate of GABA in various biological systems. springernature.comnih.gov
Q & A
Q. What are the standard methodologies for quantifying 4-aminobutyrate aminotransferase (ABAT) activity in cellular extracts?
ABAT activity is typically measured via spectrophotometric assays tracking NADH oxidation. The reaction mixture includes 4-aminobutyrate, α-ketoglutarate, and pyridoxal phosphate (PLP) as a cofactor. Activity is calculated by monitoring NADH depletion at 340 nm over time, with controls for non-specific reactions . For mitochondrial-specific assays, subcellular fractionation using Percoll gradients is recommended to isolate organelles .
Q. How can researchers detect and quantify endogenous 4-aminobutyrate (GABA) levels in plant or fungal systems?
GABA levels are often quantified using HPLC coupled with fluorescence detection or LC-MS. For plant tissues, rapid extraction with methanol/water followed by derivatization with dansyl chloride enhances sensitivity. In fungi, isotopic labeling (e.g., ¹³C-glutamate) can trace GABA flux into the tricarboxylic acid (TCA) cycle .
Q. What experimental controls are critical when studying GABA shunt perturbations?
Include (i) negative controls with enzyme inhibitors (e.g., 1 mM aminooxyacetic acid for ABAT inhibition), (ii) substrate depletion controls (e.g., omitting α-ketoglutarate), and (iii) mitochondrial integrity checks (e.g., cytochrome c oxidase activity assays) to rule out organelle lysis artifacts .
Advanced Research Questions
Q. How can contradictory findings on the subcellular localization of GABA-T (4-aminobutyrate transaminase) be resolved?
Discrepancies in GABA-T localization (cytosolic vs. mitochondrial) may arise from species-specific differences or methodological variability. Use dual localization markers (e.g., GFP-tagged GABA-T variants) and high-resolution confocal microscopy. Validate via activity assays in fractionated organelles and proteomic profiling of mitochondrial vs. cytosolic extracts .
Q. What strategies are effective for analyzing metabolic flux through the GABA shunt under hypoxic stress?
Employ ¹³C-labeled glutamate isotopomer tracing combined with GC-MS to track GABA-derived succinate incorporation into the TCA cycle. Pair this with genetic knockouts (e.g., ABAT-deficient mutants) and real-time mitochondrial pH monitoring to assess metabolic bypass efficiency .
Q. How can researchers address batch-to-batch variability in sodium 4-aminobutyrate purity for in vitro assays?
For sensitive assays (e.g., electrophysiology), request additional QC metrics from suppliers: HPLC purity (>98%), residual solvent analysis (e.g., TFA removal), and endotoxin testing. Alternatively, purify in-house via ion-exchange chromatography and validate with NMR .
Q. What computational tools are recommended for modeling GABAergic signaling networks in neuronal systems?
Use kinetic modeling platforms like COPASI or NEURON to simulate GABA synthesis, transport, and receptor interactions. Integrate omics data (e.g., single-cell RNA-seq for GABA receptor subtypes) to refine parameters. Validate predictions using patch-clamp recordings in ABAT-inhibited neurons .
Methodological Guidance for Data Contradictions
Q. How should researchers interpret conflicting data on GABA’s role in stress responses across species?
Conduct comparative transcriptomics (RNA-seq) of GABA shunt genes (GAD, ABAT, SSADH) in stress-treated vs. control organisms. Correlate expression patterns with metabolite profiling (e.g., GABA/succinate ratios) and phenotypic outcomes (e.g., survival rates under hypoxia) .
Q. What experimental designs mitigate artifacts in GABA quantification from complex biological matrices?
Implement matrix-matched calibration curves (e.g., spiking GABA into tissue homogenates) to correct for ion suppression in MS. Use stable isotope-labeled GABA (d6-GABA) as an internal standard. Validate extraction protocols with recovery experiments (85–115% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
